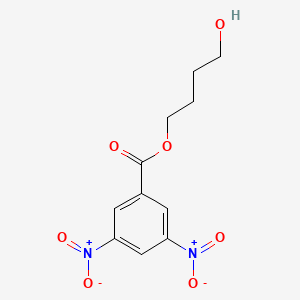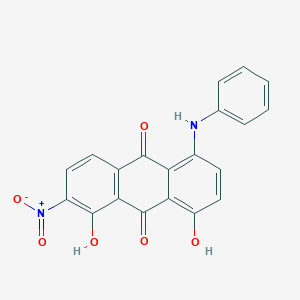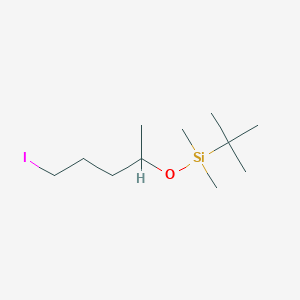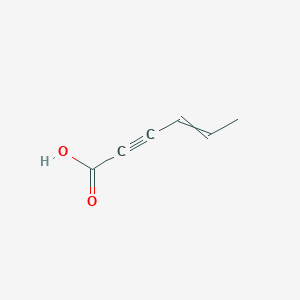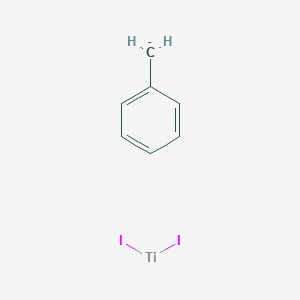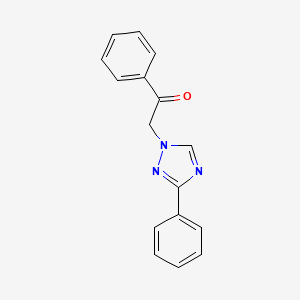![molecular formula C10H14O2 B14440217 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one CAS No. 77426-33-6](/img/structure/B14440217.png)
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a methyl group and an allyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-2-en-1-one with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of cyclohexene derivatives followed by functional group transformations. The use of vanadium-based catalysts and hydrogen peroxide as oxidizing agents is common in such processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A simpler analog with similar reactivity but lacking the allyloxy group.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A related compound used in fragrances and cosmetics.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Another compound with a similar structural motif but different functional groups.
Uniqueness
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with both methyl and allyloxy substituents. This structure imparts distinct chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
77426-33-6 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-methyl-2-prop-2-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-7-12-10-8(2)5-4-6-9(10)11/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
HBRDOXOFIWBGDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CCC1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



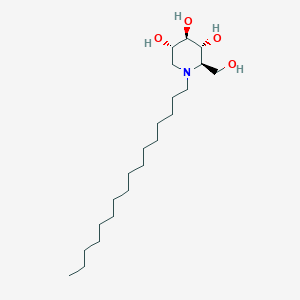
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
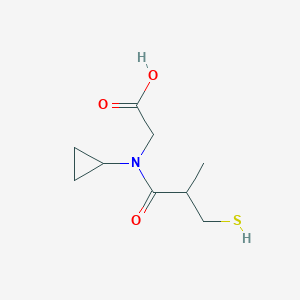
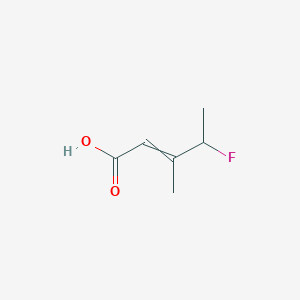
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
